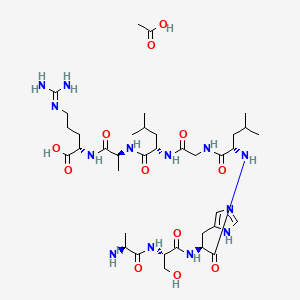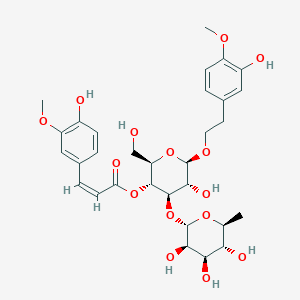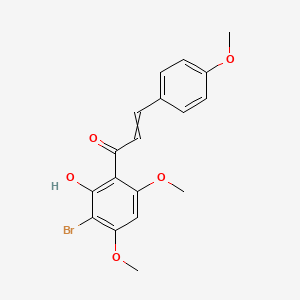![molecular formula C36H26O3P2 B14756851 Dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide)](/img/structure/B14756851.png)
Dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide) is a complex organic compound that has garnered significant interest in the field of materials science. This compound is known for its unique structural properties, which include a dibenzofuran core substituted with diphenylphosphine oxide groups at the 4 and 6 positions. These structural features impart the compound with high thermal stability and unique electronic properties, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide) typically involves the reaction of dibenzofuran with diphenylphosphine oxide under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where dibenzofuran is reacted with diphenylphosphine oxide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine oxide groups to phosphine groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings of the dibenzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions include various substituted dibenzofuran derivatives and phosphine oxide compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide) has a wide range of applications in scientific research, including:
Materials Science: Used as a hole-blocking material in organic light-emitting diodes (OLEDs) due to its high thermal stability and electronic properties.
Chemistry: Serves as a ligand in coordination chemistry, forming complexes with various metals.
Biology and Medicine:
Mechanism of Action
The mechanism of action of dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide) is primarily related to its ability to interact with other molecules through its phosphine oxide groups. These groups can form strong bonds with metals, making the compound an effective ligand in coordination chemistry. Additionally, the electronic properties of the dibenzofuran core contribute to its effectiveness as a hole-blocking material in OLEDs, where it helps to improve the efficiency and lifespan of the devices .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]thiophene-4,6-diylbis(diphenylphosphine oxide): Similar structure but with a sulfur atom replacing the oxygen in the dibenzofuran core.
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan: Similar compound with diphenylphosphine oxide groups at different positions.
Uniqueness
Dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide) is unique due to its specific substitution pattern, which imparts distinct electronic properties and thermal stability. This makes it particularly suitable for applications in OLEDs and as a ligand in coordination chemistry .
Properties
Molecular Formula |
C36H26O3P2 |
|---|---|
Molecular Weight |
568.5 g/mol |
IUPAC Name |
4,6-bis(diphenylphosphoryl)dibenzofuran |
InChI |
InChI=1S/C36H26O3P2/c37-40(27-15-5-1-6-16-27,28-17-7-2-8-18-28)33-25-13-23-31-32-24-14-26-34(36(32)39-35(31)33)41(38,29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26H |
InChI Key |
BPEBLBGYMRFFIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=CC=C5P(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14756772.png)
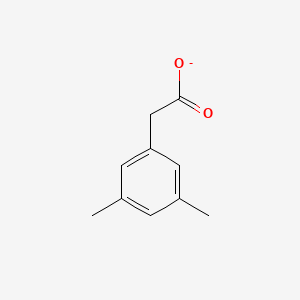

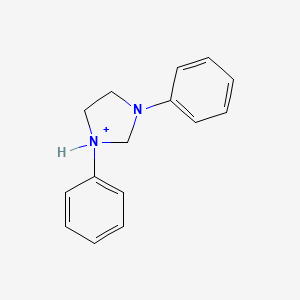
![sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B14756799.png)
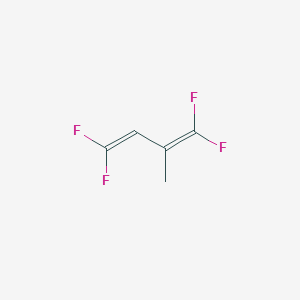

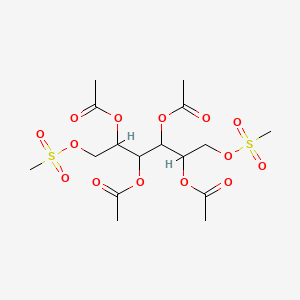

![5-[4-methyl-1-(2-thiazolyl)-3,6-dihydro-2H-pyridin-5-yl]-2-pyridinamine](/img/structure/B14756828.png)
